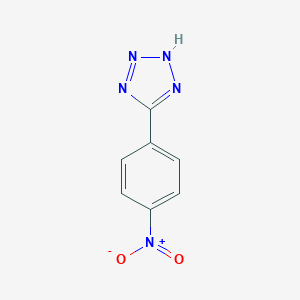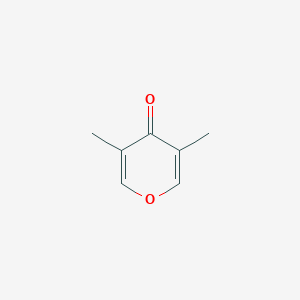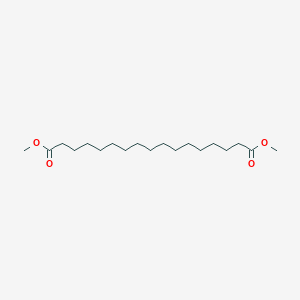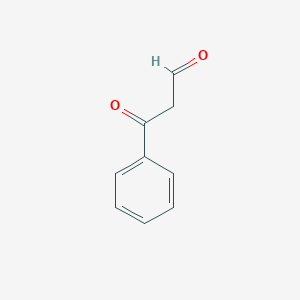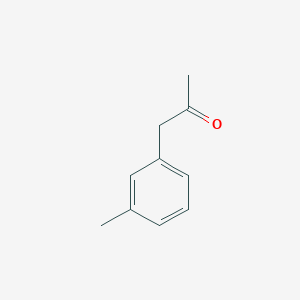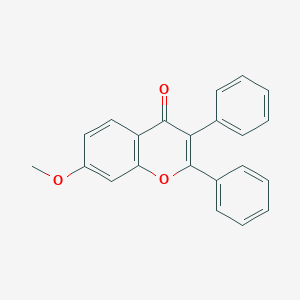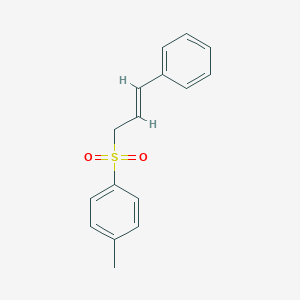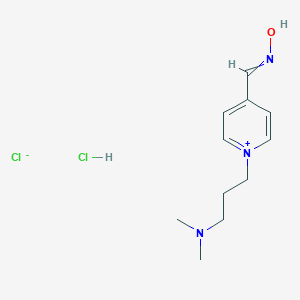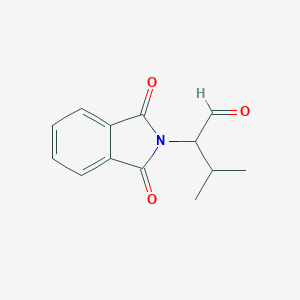
alpha-Phthalimido-beta-methylbutyraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Phthalimido-beta-methylbutyraldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is synthesized by reacting phthalimide with beta-methylbutyraldehyde under mild conditions. The resulting product has been found to exhibit a wide range of biological and physical properties, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of alpha-Phthalimido-beta-methylbutyraldehyde is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Alpha-Phthalimido-beta-methylbutyraldehyde has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, inhibit bacterial and fungal growth, and enhance wound healing. Additionally, the compound has been shown to possess neuroprotective properties, indicating its potential use in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of alpha-Phthalimido-beta-methylbutyraldehyde is its relatively simple synthesis method, which makes it suitable for large-scale production. Additionally, the compound exhibits potent biological activities, making it a promising candidate for further research. However, the compound has certain limitations, including its poor solubility in water and limited stability under certain conditions.
Direcciones Futuras
There are several future directions for the research of alpha-Phthalimido-beta-methylbutyraldehyde. One promising area of research is the development of novel drug formulations that incorporate the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including material science. Finally, the development of new synthesis methods that overcome the limitations of the current method is also an important area of future research.
Conclusion:
Alpha-Phthalimido-beta-methylbutyraldehyde is a promising chemical compound that exhibits a wide range of biological and physical properties. The compound has potential applications in various fields, including medicinal chemistry and material science. Further research is needed to fully understand the mechanism of action of the compound and its potential applications.
Métodos De Síntesis
The synthesis of alpha-Phthalimido-beta-methylbutyraldehyde involves the reaction of phthalimide with beta-methylbutyraldehyde in the presence of a mild base catalyst. The reaction proceeds via an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The synthesis method is relatively simple and can be carried out under mild conditions, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
Alpha-Phthalimido-beta-methylbutyraldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, the compound has been shown to possess antibacterial and antifungal properties, indicating its potential use as a broad-spectrum antimicrobial agent.
Propiedades
Número CAS |
17239-52-0 |
|---|---|
Nombre del producto |
alpha-Phthalimido-beta-methylbutyraldehyde |
Fórmula molecular |
C13H13NO3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-(1,3-dioxoisoindol-2-yl)-3-methylbutanal |
InChI |
InChI=1S/C13H13NO3/c1-8(2)11(7-15)14-12(16)9-5-3-4-6-10(9)13(14)17/h3-8,11H,1-2H3 |
Clave InChI |
BERZBIGQXSVCBJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C=O)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CC(C)C(C=O)N1C(=O)C2=CC=CC=C2C1=O |
Sinónimos |
N-(1-Formyl-2-methylpropyl)phthalimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




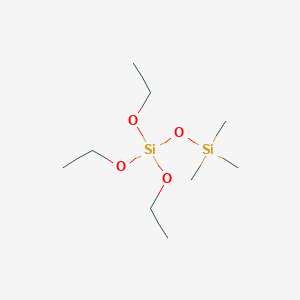
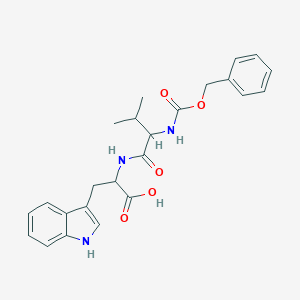
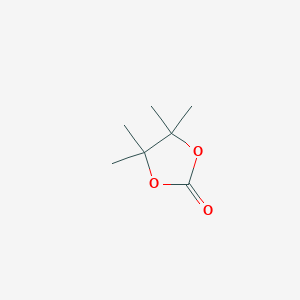
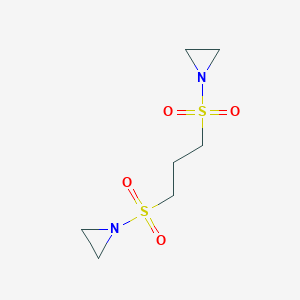
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
